molecular formula C13H14ClN3 B8700583 6-Chloro-4-(piperazin-1-yl)quinoline

6-Chloro-4-(piperazin-1-yl)quinoline

Cat. No.: B8700583
M. Wt: 247.72 g/mol
InChI Key: VZRDBLFATANAIO-UHFFFAOYSA-N
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Description

6-Chloro-4-(piperazin-1-yl)quinoline is a heterocyclic compound that features a quinoline core substituted with a chlorine atom at the 6-position and a piperazine ring at the 4-position. This compound is of significant interest in medicinal chemistry due to its diverse biological activities, including antibacterial, antimalarial, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-(piperazin-1-yl)quinoline typically involves the reaction of 6-chloroquinoline with piperazine under specific conditions. One common method includes:

    Starting Materials: 6-chloroquinoline and piperazine.

    Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or acetonitrile, often under reflux conditions to facilitate the reaction.

    Catalysts: Sometimes, catalysts like palladium on carbon (Pd/C) are used to enhance the reaction rate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction parameters such as temperature, pressure, and solvent choice are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols replace the chlorine.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral medium.

    Reduction: NaBH₄ in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Chemical Properties and Structure

6-Chloro-4-(piperazin-1-yl)quinoline has the molecular formula C13H14ClN3C_{13}H_{14}ClN_3 and a molecular weight of approximately 247.72 g/mol. The compound features a chloro substituent at the 6-position and a piperazine moiety at the 4-position of the quinoline structure, which enhances its biological activity compared to other quinolines.

Pharmaceutical Applications

The primary applications of this compound include:

  • Antimicrobial Activity :
    • The compound exhibits significant antibacterial properties, primarily through the inhibition of bacterial DNA gyrase, which is crucial for DNA replication in bacteria. Studies have shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent .
  • Anticancer Properties :
    • Research indicates that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. For instance, certain synthesized derivatives showed IC50 values in the micromolar range against human breast cancer (MCF-7) and prostate cancer (PC3) cell lines, demonstrating promising anticancer activity .
  • Neuroactive Potential :
    • Preliminary studies suggest that this compound may possess neuroactive properties, making it a candidate for research into treatments for central nervous system disorders .

Synthesis Example

A notable synthesis method involves heating a mixture of piperazine and a chloroquinoline derivative under reflux conditions, leading to the formation of the target compound with high purity yields .

Case Study 1: Anticancer Activity

A study evaluated various derivatives of this compound for their cytotoxic effects against MCF-7 cells. One derivative demonstrated an IC50 value of 6.502 μM, comparable to doxorubicin, a standard chemotherapy drug. This highlights the potential of this compound in cancer treatment .

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial efficacy of this compound was assessed against multiple bacterial strains. The results indicated a broad-spectrum antibacterial activity, suggesting its utility in developing new antimicrobial agents .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
7-Chloro-4-(piperazin-1-yl)quinolineStructureExhibits potent sirtuin inhibition; potential for anti-HIV activity
6-Fluoro-4-(piperazin-1-yl)quinolineStructureContains fluorine instead of chlorine; alters pharmacokinetics
4-(Piperazin-1-yl)quinolineStructureLacks carbonitrile group; primarily studied for antimalarial properties

The unique combination of chloro and piperazine functionalities in this compound enhances its biological activity compared to other quinolines, making it an attractive candidate for further pharmacological exploration.

Mechanism of Action

The mechanism of action of 6-Chloro-4-(piperazin-1-yl)quinoline involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4-(piperazin-1-yl)quinoline
  • 6-Bromo-4-(piperazin-1-yl)quinoline
  • 7-Methoxy-4-(piperazin-1-yl)quinoline

Uniqueness

6-Chloro-4-(piperazin-1-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. The presence of the chlorine atom at the 6-position and the piperazine ring at the 4-position enhances its ability to interact with various biological targets, making it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

6-chloro-4-piperazin-1-ylquinoline

InChI

InChI=1S/C13H14ClN3/c14-10-1-2-12-11(9-10)13(3-4-16-12)17-7-5-15-6-8-17/h1-4,9,15H,5-8H2

InChI Key

VZRDBLFATANAIO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C3C=C(C=CC3=NC=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6-Dichloroquinoline (De, D., Byers L. D., Krogstad, D. J. J. Heterocyclic Chem. 1997, 34, 315) (0.34 g, 1.7 mmol) and 1-tert-butoxycarbonylpiperazine (1.58 g, 8.5 mmol) are reacted according to method A. The Boc group is cleaved with trifluoroacetic acid (5 mL) in CH2Cl2 (5 mL) giving 0.25 g of the product.
Quantity
0.34 g
Type
reactant
Reaction Step One
Quantity
1.58 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Three

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